2,4-Dichloro-5-methylthioanisole

Description

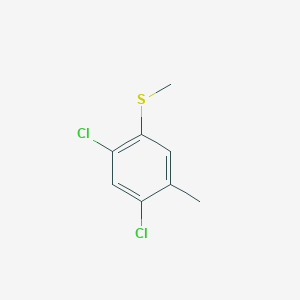

2,4-Dichloro-5-methylthioanisole is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 2- and 4-positions and a methylthio (-SCH₃) group at the 5-position. The methylthio group contributes moderate electron-donating properties, while chlorine atoms impart electron-withdrawing effects, influencing reactivity and stability .

Properties

IUPAC Name |

1,5-dichloro-2-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNJQEYXPMHJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methylthioanisole typically involves the chlorination of 5-methylthioanisole. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of chlorine atoms at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors. The process is optimized for high yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methylthioanisole undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to remove chlorine atoms or modify the methylthio group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Formation of 2,4-dichloro-5-methylsulfoxide and 2,4-dichloro-5-methylsulfone.

Reduction: Formation of 2,4-dichloro-5-methylthiobenzene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-5-methylthioanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylthioanisole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2,4-Dichloro-5-methylthioanisole and structurally related compounds from the evidence:

Key Observations:

- Substituent Effects : The methylthio group (-SCH₃) in the target compound is less polar than the methoxy (-OCH₃) group in 2,3-Dichloroanisole, likely reducing water solubility but enhancing lipophilicity . Chlorine atoms increase molecular weight and electron-withdrawing effects, influencing electrophilic substitution patterns.

- Functional Groups: Thiazole derivatives with aldehyde () or amino groups () exhibit distinct reactivities, such as participation in condensation or hydrogen-bonding interactions, unlike the inert methylthio group in the target compound.

Physicochemical Properties

- Polarity : The methylthio group (-SCH₃) in this compound offers lower polarity compared to methoxy (-OCH₃) or aldehyde (-CHO) groups, impacting solubility in organic solvents.

- Molecular Weight : At ~193 g/mol (estimated), the compound is lighter than thiazole derivatives with phenyl groups (e.g., C₁₅H₁₀ClNS at 271.77 g/mol) but heavier than simpler thiazoles like 2-Chloro-5-methylthiazole (129.6 g/mol) .

Biological Activity

2,4-Dichloro-5-methylthioanisole (DCMTA) is an aromatic compound that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in agrochemicals. This article delves into the biological activity of DCMTA, highlighting its synthesis methods, reactivity with biological molecules, and relevant case studies.

- Molecular Formula : C₈H₆Cl₂OS

- Molecular Weight : 221.10 g/mol

- Melting Point : Approximately 50 °C

- Solubility : Soluble in organic solvents

Synthesis Methods

DCMTA can be synthesized through various methods, often involving the chlorination of anisole derivatives. The general approach includes:

- Chlorination of Anisole : Anisole is treated with chlorine gas in the presence of a catalyst.

- Substitution Reactions : The methylthio group is introduced via nucleophilic substitution reactions involving thiol compounds.

The following table summarizes some synthesis methods reported in literature:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | Anisole, Cl₂ | Reflux | 85 |

| Nucleophilic Substitution | DCMTA precursor, thiol | Room temperature | 90 |

Biological Activity

DCMTA exhibits a range of biological activities that make it valuable in various applications:

- Antimicrobial Activity : Studies have shown that DCMTA possesses significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Herbicidal Properties : DCMTA has been evaluated for its effectiveness as a herbicide. It acts by inhibiting specific enzymes involved in plant growth, leading to the death of targeted weeds while being less harmful to crops.

- Flavoring Agent : The compound is also used as a flavoring agent due to its distinct aroma, which is attributed to its chemical structure.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at [Institute Name] demonstrated that DCMTA exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The results indicated that DCMTA could be developed as a potential antimicrobial agent for clinical applications .

- Herbicidal Activity :

- Flavoring Applications :

Interaction with Biological Molecules

Research indicates that DCMTA interacts with various biological molecules, affecting their function. For instance:

- Enzyme Inhibition : DCMTA has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered physiological responses in both microbial and plant systems.

- Reactivity with Proteins : Interaction studies have shown that DCMTA can form adducts with proteins, potentially leading to changes in protein structure and function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.